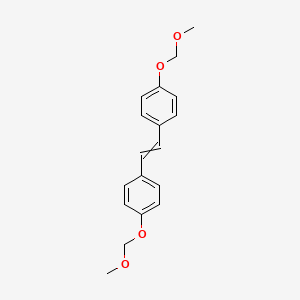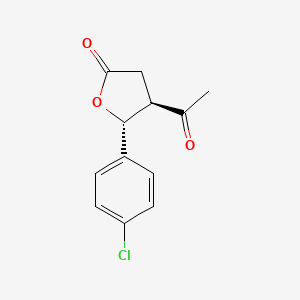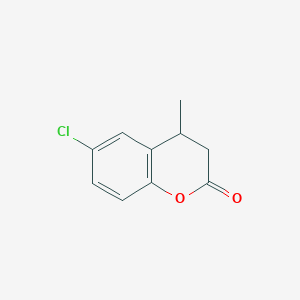
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the benzopyran ring, along with a dihydro structure at the 3rd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-4-methylcoumarin with a reducing agent can yield the desired dihydro derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzopyranone derivative.
Reduction: Reduction reactions can further hydrogenate the dihydro structure.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the chlorine atom at the 6th position.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Similar structure but lacks the chlorine atom and has a different substitution pattern.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-(2H)-indole: Contains a nitro group and a spiro structure, making it distinct in terms of reactivity and applications.
Uniqueness
The presence of the chlorine atom at the 6th position and the methyl group at the 4th position, along with the dihydro structure, makes 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
90797-99-2 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-4-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3 |
InChI Key |
DSWJEGZSEFTTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


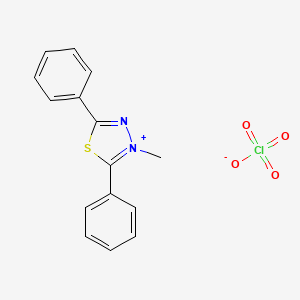

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)

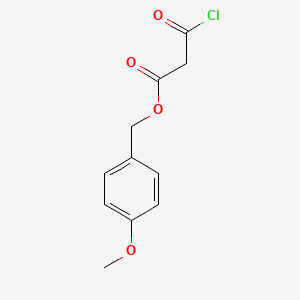
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
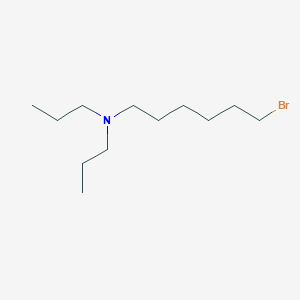
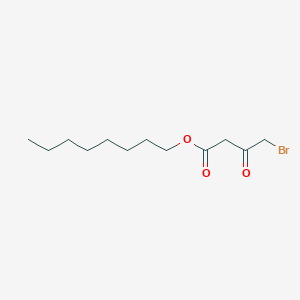
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
